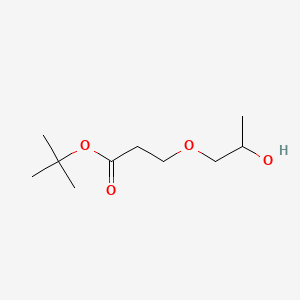
Tert-butyl 3-(2-hydroxypropoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(2-hydroxypropoxy)propanoate is an organic compound with the molecular formula C11H22O5. It is a derivative of propanoic acid and is characterized by the presence of a tert-butyl ester group and a hydroxypropoxy substituent. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl 3-(2-hydroxypropoxy)propanoate can be synthesized through the reaction of tert-butyl acrylate with ethylene glycol in the presence of a base such as sodium metal. The reaction is typically carried out in anhydrous tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for several hours, followed by quenching with water and extraction with ethyl acetate. The organic layer is then separated, washed with brine, and dried over sodium sulfate. The final product is obtained by purification through silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(2-hydroxypropoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(2-hydroxypropoxy)propanoate has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications due to its ability to modify drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(2-hydroxypropoxy)propanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxy group can form hydrogen bonds and undergo nucleophilic attacks, while the ester group can be hydrolyzed or reduced. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in diverse applications .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-(2-hydroxyethoxy)propanoate: Similar structure but with an ethoxy group instead of a propoxy group.
Tert-butyl 3-hydroxypropionate: Lacks the hydroxypropoxy substituent and has a simpler structure.
Uniqueness
Tert-butyl 3-(2-hydroxypropoxy)propanoate is unique due to the presence of both a tert-butyl ester group and a hydroxypropoxy substituent. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis and applications.
Propiedades
Fórmula molecular |
C10H20O4 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-hydroxypropoxy)propanoate |
InChI |
InChI=1S/C10H20O4/c1-8(11)7-13-6-5-9(12)14-10(2,3)4/h8,11H,5-7H2,1-4H3 |
Clave InChI |
AAHIDZHMOWSBDC-UHFFFAOYSA-N |
SMILES canónico |
CC(COCCC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



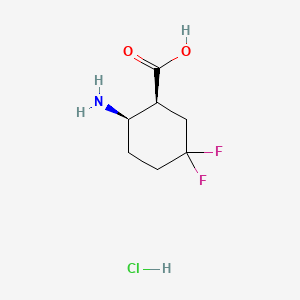
![(1S)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B14021498.png)
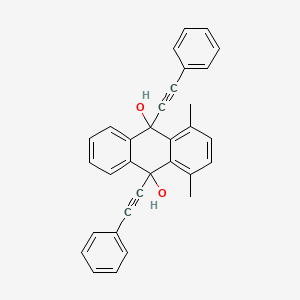
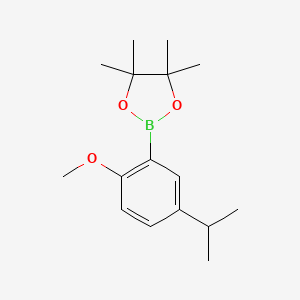
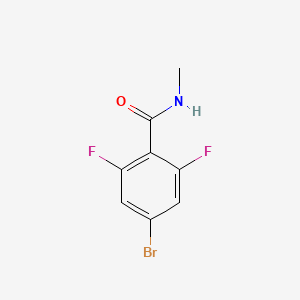
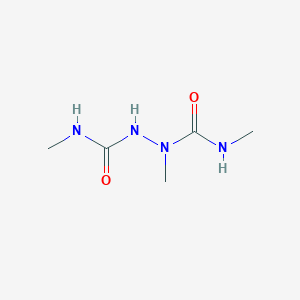
![6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14021526.png)

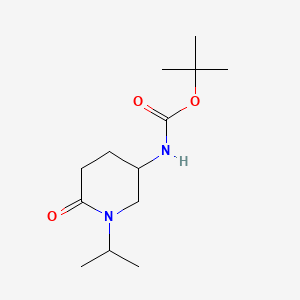

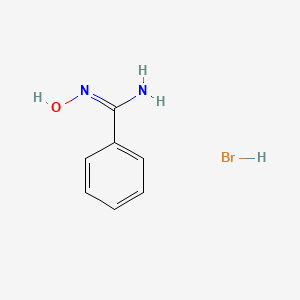
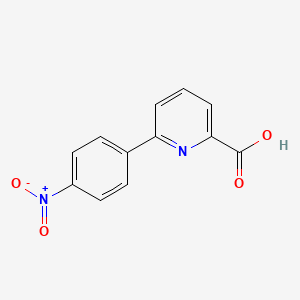
![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)
